molecular formula C13H12ClNO2 B247719 N-[2-(4-chlorophenyl)ethyl]furan-2-carboxamide

N-[2-(4-chlorophenyl)ethyl]furan-2-carboxamide

Cat. No. B247719
M. Wt: 249.69 g/mol
InChI Key: WCFDKPUTQVLXIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-chlorophenyl)ethyl]furan-2-carboxamide, commonly known as ACEF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ACEF is a synthetic compound that belongs to the class of amides and is used as a chemical intermediate in the synthesis of various drugs and pharmaceuticals.

Mechanism of Action

The mechanism of action of ACEF is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. ACEF has been reported to enhance the activity of GABAergic neurotransmitters, which are responsible for inhibiting the activity of neurons. This results in a decrease in the excitability of neurons, leading to the anticonvulsant and analgesic effects of ACEF.
Biochemical and Physiological Effects:
ACEF has been reported to have various biochemical and physiological effects, including anticonvulsant, analgesic, and anti-inflammatory effects. ACEF has also been reported to have sedative and hypnotic effects, making it a potential candidate for the treatment of insomnia.

Advantages and Limitations for Lab Experiments

The advantages of using ACEF in lab experiments include its relative ease of synthesis, low cost, and potential applications in various fields of scientific research. However, the limitations of using ACEF in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research on ACEF, including the development of new drugs based on its chemical structure, the investigation of its potential applications in the treatment of various diseases, and the study of its mechanism of action and potential side effects. Further studies are needed to fully understand the potential of ACEF and to develop new drugs and therapies based on its chemical structure.

Synthesis Methods

The synthesis of ACEF involves the reaction of 4-chloroacetophenone with furan-2-carboxylic acid in the presence of an amine base such as triethylamine. The reaction proceeds via the formation of an imine intermediate, which is then reduced to form the final product, ACEF. The synthesis method of ACEF is relatively simple and can be carried out in a laboratory setting using standard laboratory equipment.

Scientific Research Applications

ACEF has been extensively studied for its potential applications in various fields of scientific research. One of the main applications of ACEF is in the field of medicinal chemistry, where it is used as a chemical intermediate in the synthesis of various drugs and pharmaceuticals. ACEF has been reported to have anticonvulsant, analgesic, and anti-inflammatory properties, making it a potential candidate for the development of new drugs for the treatment of various diseases.

properties

Molecular Formula

C13H12ClNO2

Molecular Weight

249.69 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]furan-2-carboxamide

InChI

InChI=1S/C13H12ClNO2/c14-11-5-3-10(4-6-11)7-8-15-13(16)12-2-1-9-17-12/h1-6,9H,7-8H2,(H,15,16)

InChI Key

WCFDKPUTQVLXIL-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C(=O)NCCC2=CC=C(C=C2)Cl

Canonical SMILES

C1=COC(=C1)C(=O)NCCC2=CC=C(C=C2)Cl

Origin of Product

United States

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